2-Benzyl-5-bromo-1,3,4-thiadiazole
Overview
Description
2-Benzyl-5-bromo-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a benzyl group at the second position and a bromine atom at the fifth position
Mechanism of Action
Target of Action
The primary target of 2-Benzyl-5-bromo-1,3,4-thiadiazole is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .
Mode of Action
This compound acts as an AChE inhibitor . By binding to the active site of AChE, it prevents the enzyme from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, leading to prolonged cholinergic effects .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway . The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of signals in neurons that use acetylcholine as a neurotransmitter. This can have various downstream effects, depending on the specific neurons and synapses involved .
Pharmacokinetics
Similar compounds have been reported to have limitations such as non-selectivity, poor bioavailability, and adverse side effects .
Result of Action
The primary result of the action of this compound is the enhancement of cholinergic transmission due to the increased concentration of acetylcholine in the synaptic cleft . This can lead to various effects at the molecular and cellular levels, depending on the specific neurons and synapses involved .
Biochemical Analysis
Biochemical Properties
2-Benzyl-5-bromo-1,3,4-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer’s. Additionally, this compound interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, including hepatocellular carcinoma, lung carcinoma, and breast carcinoma cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in enzyme inhibition, enhancing cholinergic transmission . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products can also have biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as neuroprotection and anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, its interaction with cytochrome P450 enzymes can modulate the metabolism of other drugs, leading to potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it can be transported across cell membranes by specific transporters, facilitating its entry into target cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization in the mitochondria can influence mitochondrial function and cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-bromo-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing a thiourea moiety with a suitable brominating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-bromo-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding thiadiazoline derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted thiadiazoles.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in thiadiazoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Comparison with Similar Compounds
2-Benzyl-1,3,4-thiadiazole: Lacks the bromine atom, leading to different reactivity and biological activity.
5-Bromo-1,3,4-thiadiazole: Lacks the benzyl group, affecting its solubility and interaction with biological targets.
2-Benzyl-5-chloro-1,3,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
Uniqueness: 2-Benzyl-5-bromo-1,3,4-thiadiazole is unique due to the presence of both the benzyl group and the bromine atom, which confer specific chemical reactivity and biological activity. The combination of these substituents allows for versatile applications in various fields .
Properties
IUPAC Name |
2-benzyl-5-bromo-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXNROCBRTYLFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269004 | |
Record name | 2-Bromo-5-(phenylmethyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412923-43-4 | |
Record name | 2-Bromo-5-(phenylmethyl)-1,3,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=412923-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(phenylmethyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzyl-5-bromo-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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